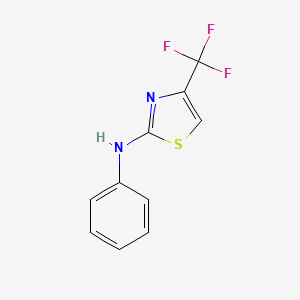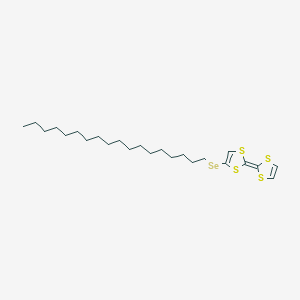
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of dithiolylidene derivatives
Vorbereitungsmethoden
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with octadecylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated by column chromatography .
Analyse Chemischer Reaktionen
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions used, but they often include derivatives with modified electronic properties .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules with unique electronic properties. In biology, it has been investigated for its potential use as a probe for studying biological systems. In medicine, it has been explored for its potential therapeutic applications, particularly in the field of cancer research. In industry, it is used in the development of advanced materials for electronic devices .
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound is known to interact with electron-rich sites in biological systems, leading to the formation of stable complexes. These interactions can modulate the activity of various enzymes and proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is similar to other dithiolylidene derivatives, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene. it is unique in its incorporation of an octadecylselanyl group, which imparts distinct electronic properties and enhances its potential applications in various fields. Similar compounds include 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives.
Eigenschaften
CAS-Nummer |
128881-70-9 |
|---|---|
Molekularformel |
C24H40S4Se |
Molekulargewicht |
535.8 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-4-octadecylselanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S4Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-22-21-27-24(28-22)23-25-18-19-26-23/h18-19,21H,2-17,20H2,1H3 |
InChI-Schlüssel |
GMDVFUVUZHBMDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Se]C1=CSC(=C2SC=CS2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


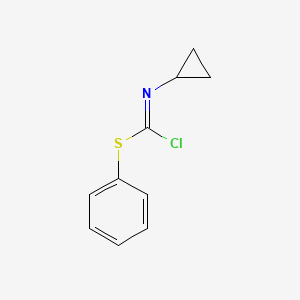
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
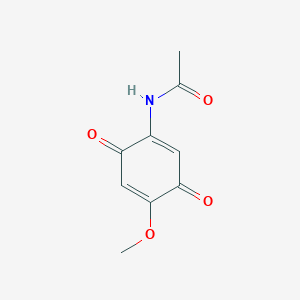
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)



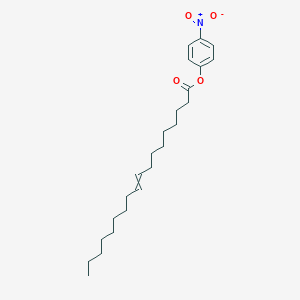
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
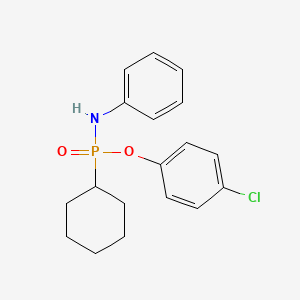
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
